2-Cyclobutylethane-1-sulfonyl chloride
Overview
Description
2-Cyclobutylethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H11ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used primarily in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylethane-1-sulfonyl chloride typically involves the reaction of cyclobutylmethanol with thionyl chloride (SOCl2). The reaction proceeds as follows:
- The reaction mixture is heated to reflux, allowing the formation of this compound.
- The product is then purified by distillation or recrystallization.
Cyclobutylmethanol: is treated with in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Oxidation: The major product is the corresponding sulfonic acid.
Reduction: The major products are sulfides or thiols.
Scientific Research Applications
2-Cyclobutylethane-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutylethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming new bonds with nucleophiles. The sulfonyl group can also undergo oxidation and reduction reactions, further expanding its chemical versatility .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but with a methyl group instead of a cyclobutyl group.
Ethanesulfonyl chloride: Similar but with an ethyl group.
Benzenesulfonyl chloride: Contains a benzene ring instead of a cyclobutyl group.
Uniqueness
2-Cyclobutylethane-1-sulfonyl chloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable reagent in organic synthesis, allowing for the creation of novel compounds with specific properties .
Properties
IUPAC Name |
2-cyclobutylethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c7-10(8,9)5-4-6-2-1-3-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIVVENTRFHWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1699076-35-1 | |
Record name | 2-cyclobutylethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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